molecular formula C16H20N4O2 B11151625 N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide

N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11151625
M. Wt: 300.36 g/mol
InChI Key: MREHOZKZPPDOBR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide is a synthetic small molecule for research use. Its core structure, featuring a butanamide linker, is found in compounds investigated for targeted protein interactions . The pyrimidinylamino moiety suggests potential as a kinase inhibitor scaffold, analogous to drugs designed for signal transduction pathways . The 2-methoxybenzyl group may influence the compound's pharmacodynamics and binding affinity. Researchers can utilize this compound as a chemical probe to study cellular signaling, enzyme function, or as a lead structure in medicinal chemistry optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C16H20N4O2/c1-22-14-7-3-2-6-13(14)12-20-15(21)8-4-9-17-16-18-10-5-11-19-16/h2-3,5-7,10-11H,4,8-9,12H2,1H3,(H,20,21)(H,17,18,19)

InChI Key

MREHOZKZPPDOBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCNC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide typically involves the following steps:

    Formation of the Methoxybenzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with an appropriate amine to form the methoxybenzyl intermediate.

    Coupling with Pyrimidinylamine: The methoxybenzyl intermediate is then coupled with 2-pyrimidinylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Butanamide Backbone:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the amide group may yield an amine.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide is its potential as an anticancer agent. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways.

  • Mechanism of Action : The compound is believed to interfere with the Hedgehog signaling pathway, which plays a critical role in cell differentiation and proliferation. Inhibitors of this pathway can potentially halt the growth of tumors associated with aberrant signaling .
  • Case Study : A study synthesized a series of 4-(2-pyrimidinylamino) benzamides, demonstrating that modifications in their structure significantly affect their potency against various cancer cell lines. Notably, compound 3c exhibited improved pharmacokinetic properties, making it a candidate for further development .

Kinase Inhibition

This compound may also serve as a kinase inhibitor, targeting specific protein kinases involved in disease processes.

  • Target Diseases : Protein kinases are implicated in various conditions, including cancer and autoimmune diseases. Inhibiting these kinases can lead to therapeutic effects by modulating cellular signaling pathways .
  • Research Findings : Compounds related to this compound have shown efficacy in modulating kinase activity, suggesting potential applications in treating immune-related diseases and skin disorders .

Antimicrobial Properties

Emerging research indicates that this compound and its derivatives may possess antimicrobial properties.

  • Mechanism : Similar compounds have been evaluated for their ability to inhibit bacterial growth and combat fungal infections. The structural characteristics of these compounds contribute to their effectiveness against various microbial strains .
  • Evaluation : Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating a broad spectrum of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

  • Optimization Studies : Research has focused on modifying the chemical structure to enhance potency and selectivity towards target cells. For instance, variations in substituents on the pyrimidine ring have been linked to improved anticancer activity and reduced toxicity .
  • Pharmacokinetic Properties : The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies are ongoing to assess absorption, distribution, metabolism, and excretion (ADME) characteristics .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their pharmacological distinctions:

Compound Name Structural Features Target/Activity Key Differentiators Reference
N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide - 2-Methoxybenzyl group
- 4-(2-pyrimidinylamino)butanamide
Likely Smo antagonist (inferred from class) Balances pyrimidinylamino and methoxybenzyl motifs for Hh pathway modulation
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide - Triazolopyridinyl group replacing pyrimidinylamino
- Same 2-methoxybenzyl group
Unspecified (structural analog with heterocyclic variation) Substitution of pyrimidinylamino with triazolopyridinyl may alter target affinity
BMS-833923 - Biaryl amide functionality
- No methoxybenzyl group
Smo antagonist (Phase I clinical trials for basal cell carcinoma) Biaryl amide enhances Smo binding; lacks pyrimidinylamino motif
LDE-225 (Sonidegib) - 4-(Trifluoromethoxy)phenyl group
- Pyrimidinylamino moiety
FDA-approved Smo antagonist for advanced basal cell carcinoma Trifluoromethoxy group improves pharmacokinetics and potency
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (4-Methoxybutyrylfentanyl) - Piperidinyl group
- 4-Methoxyphenyl substituent
Opioid receptor agonist (analog of fentanyl) Piperidinyl group directs activity toward opioid receptors, not Hh signaling

Structural and Pharmacological Insights

Pyrimidinylamino vs. Triazolopyridinyl Substituents: The replacement of the pyrimidinylamino group in the target compound with a triazolopyridinyl group (as in ) may alter hydrogen-bonding interactions with Smo receptors. Pyrimidinylamino motifs are critical for binding to Smo’s transmembrane domain, while triazolopyridinyl groups could introduce steric hindrance or novel binding modes .

Methoxybenzyl Positional Isomerism :
highlights compounds with methoxybenzyl substituents at varying positions (e.g., 2-, 3-, or 4-methoxybenzyl). The 2-methoxybenzyl group in the target compound may confer superior selectivity compared to 3- or 4-methoxy analogs, as ortho-substitution often enhances steric complementarity with hydrophobic pockets in Smo .

Pharmacokinetic Variability: Phthalimide-derived butanamides () demonstrate that minor structural changes—such as hydroxylation or methylthio additions—significantly impact bioavailability and half-life. This suggests that the 2-methoxybenzyl and pyrimidinylamino groups in the target compound may optimize metabolic stability compared to analogs with bulkier substituents .

Key Research Findings

  • Off-Target Risks : Unlike 4-Methoxybutyrylfentanyl (), which targets opioid receptors, the absence of a piperidinyl group in the target compound minimizes opioid activity, underscoring the importance of substituent selection in avoiding adverse effects .
  • Patent Landscape : Derivatives with methoxybenzyl groups (e.g., ) are frequently patented, indicating their therapeutic promise but also limiting public data on efficacy and toxicity .

Biological Activity

N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a butanamide backbone with a pyrimidine moiety and a methoxybenzyl group. This structural configuration is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling and proliferation.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Preliminary evaluations suggest it could possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound significantly inhibited the proliferation of TMD8 B cell lymphoma cells, leading to G1 phase arrest and apoptosis. The mechanism involved downregulation of cyclin D1 and activation of caspase pathways .
  • Kinase Inhibition : In a kinase selectivity assay, this compound displayed preferential inhibition of Bruton's tyrosine kinase (BTK), making it a candidate for treating B cell malignancies .
  • Inflammation Models : In animal models, the compound reduced markers of inflammation, suggesting potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of TMD8 cell growth
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against various pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxybenzyl)-4-(2-pyrimidinylamino)butanamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the pyrimidine and benzylamine moieties. For example, coupling 4-(2-pyrimidinylamino)butanoic acid with 2-methoxybenzylamine in DMSO at 20°C for ~20 hours achieves yields up to 83% .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to enhance purity .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 molar excess of amine) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., methoxy protons at ~3.8 ppm, pyrimidine NH at ~8.5 ppm) and carbon backbone .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrimidine NH and methoxy groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~370) .

Q. How should researchers design initial biological assays to evaluate the bioactivity of this compound?

  • Methodology :

  • Antimicrobial Screening : Use bacterial reporter strains (e.g., P. aeruginosa MH602 with GFP expression) to assess inhibition at concentrations ≤50 µM .
  • Cytotoxicity Assays : Employ MTT tests on human fibroblasts to determine IC50_{50} values and selectivity indices .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on analogs of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing methoxy with trifluoromethyl or halogens) to assess lipophilicity and metabolic stability .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases), guided by crystallographic data .
  • Bioactivity Profiling : Compare IC50_{50} values across analogs to identify critical functional groups (e.g., pyrimidine NH for kinase inhibition) .

Q. What experimental approaches are used to resolve discrepancies in biological activity data between structurally similar compounds?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Solubility Analysis : Measure logP values and use co-solvents (e.g., DMSO/PBS) to address discrepancies caused by poor aqueous solubility .
  • Metabolic Stability Tests : Use liver microsomes to evaluate degradation rates, which may explain divergent in vitro vs. in vivo results .

Q. What strategies are employed to assess the metabolic stability and pharmacokinetic properties of this compound in preclinical studies?

  • Methodology :

  • In Vitro ADME : Perform hepatic microsomal assays to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-MS .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction, critical for dose-response modeling .
  • In Vivo Pharmacokinetics : Administer orally (10 mg/kg) to rodents and monitor plasma concentration-time profiles using HPLC-MS .

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